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The table below summarizes the methodologies and key findings from the identified study that directly

compares ReaxFF MD and DFT for investigating cis-pinane pyrolysis.

P ReaxFF MD DFT Calculation Comparative/Validation
Simulation Approach  Role Findings
General High-temperature Calculation of Used as a higher-accuracy
Methodology (2500 K), multi- electronic structure method to validate and provide
molecule simulations and energy barriers deeper insight into mechanisms
to study reaction for specific reaction proposed by ReaxFF [1].
pathways and kinetics pathways identified by
without predefined ReaxFF MD [1].
routes [1].
Reaction Identified initial steps: Analyzed and refined ReaxFF MD mechanisms were
Mechanism C-C cleavage forming the specific reaction consistent with and refined by DFT

CHs + CoHis or
isomerization to
diradicals yielding
CeH11, C4aH7, CsHo,
CsHs [1] [2].

pathways and
potential energy
surfaces for the initial
steps proposed by
ReaxFF MD [1].

analysis, confirming the initial
decomposition routes [1].
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et ReaxFF MD DFT Calculation Comparative/Validation
Simulation Approach  Role Findings

Product Tracked formation of Not the primary focus ReaxFF MD provided the product

Distribution final products like for product distribution  spectrum, which aligns with the
C2Ha, CsHs, C3He, in the cited study. understood chemistry from the
CsHa, Hz2 through validated mechanisms [1].
secondary reactions
[1] [2].

Kinetic Calculated an Calculated activation  The apparent activation energy

Parameters apparent activation energy barriers for from ReaxFF MD was in close

energy for the global
pyrolysis process [1].

individual elementary
reaction steps [1].

agreement with experimental
values, providing a key validation
metric [1].

Detailed Experimental and Simulation Protocols

Here is a detailed breakdown of the methodologies employed in the combined ReaxFF MD and DFT study to

help you understand the validation workflow.

ReaxFF Molecular Dynamics Simulations

e Force Field: The ReaxFF method, which uses bond orders calculated from interatomic distances to
dynamically describe bond breaking and formation [1].
e Simulation Setup:
o System: Multi-molecular systems of cis-pinane [1].
o Conditions: Simulations were performed at a density of 0.1 g/lcm? and a high temperature of
2500 K [1]. This high temperature accelerates the reaction kinetics to observe pyrolysis within
the picosecond timescale of MD simulations.
o Independence: Five independent simulations were conducted to ensure statistical reliability [1].
e Data Analysis: The trajectories of atom movements were analyzed to identify chemical species,
reaction events, and temporal evolution of products [1].

Density Functional Theory (DFT) Calculations
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e Purpose: To validate and gain deeper electronic-level insight into the reaction pathways identified by
the ReaxFF MD simulations [1].

e Method: DFT was used to calculate the activation energy barriers and other thermodynamic
parameters for the key initial reaction steps revealed by the ReaxFF MD simulations [1]. This
provides a quantum-mechanical benchmark for the empirical force field results.

The logical workflow of this combined computational approach is summarized in the diagram below.

ReaxFF MD Simulations

Identify Initial Reaction
Mechanisms & Products

DFT Calculations

Validate & Refine
Energetics of Pathways

[Compare Activation Energ}j

with Experiment
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Key Insights and Identified Gaps

e Successful Validation: The study demonstrates that ReaxFF MD simulations, when validated with
DFT, can reliably uncover the complex pyrolysis mechanism of cis-pinane. The close agreement
between the ReaxFF-derived apparent activation energy and experimental data is a strong indicator
of the method's accuracy for this system [1].

e Current Limitation: The most current information available is from a 2025 study. Your search did not
yield multiple independent studies conducting this specific validation, indicating that this remains a
niche and emerging area of research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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